N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide scaffold linked to a 1,3,4-oxadiazole ring substituted with a 6-methylpyridin-2-yl group.
Properties
IUPAC Name |
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-4-2-5-9(14-8)12-16-17-13(20-12)15-11(18)10-6-3-7-19-10/h2-7H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZKYFJVEVHACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Furan-2-carboxylic Acid: The oxadiazole intermediate is then coupled with furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial and antifungal agent due to its heterocyclic structure.
Biological Studies: The compound can be used in molecular docking studies to understand its interaction with various biological targets.
Material Science: It can be explored for its electronic properties in the development of organic semiconductors.
Pharmaceuticals: Potential use in drug development for treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their function. The furan and pyridine rings can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact: The 6-methylpyridin-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to phenyl (a5) or cyanomethyl (a4) groups .
- Bioactivity: Compound 2 (with a quinazolinone substituent) showed Percent of Control (POC) values below 70, indicating significant inhibitory activity in unspecified assays, though the target compound’s efficacy remains unquantified .
- Solubility and Stability : The benzodioxol-containing analogue () has higher molecular weight (429.43 g/mol) and sulfur atoms, which may reduce aqueous solubility compared to the target compound .
Research Findings and Mechanistic Insights
- Insecticidal Activity : Analogues like a4 and a5 demonstrated insect growth-regulatory effects, suggesting the oxadiazole-furan-carboxamide scaffold is critical for interacting with insect hormone receptors .
- Synthetic Feasibility : High yields (70–89%) for a4 and a5 indicate robust synthetic routes for scaling production, though modifications would be needed to introduce the 6-methylpyridin-2-yl group .
Biological Activity
N-[5-(6-methylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a synthetic organic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan ring and an oxadiazole moiety, which contribute to its distinct chemical properties. The presence of the 6-methylpyridine substituent enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4O2 |
| Molecular Weight | 234.23 g/mol |
| CAS Number | 1396892-69-5 |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, altering their activity and influencing downstream signaling pathways.
- Induction of Apoptosis : Research indicates that it can induce programmed cell death in cancer cells through activation of apoptotic pathways.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2). The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, although further studies are needed to establish its spectrum of activity.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 cells showed that treatment with this compound led to increased expression of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways .
- Comparative Analysis : In a comparative study, the compound was found to exhibit higher cytotoxicity than traditional agents like Tamoxifen in specific cancer cell lines .
Future Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Future studies will focus on:
- In vivo Efficacy : Evaluating the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
